2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a complex process that involves several steps.
Scientific Research Applications
Synthesis Techniques and Structural Characterization
- Ethyl 2-arylhydrazono-3-butyrates reacted with 2-cyano-N-(4-methylphenyl) acetamide to yield pyridinedione and pyridazine derivatives. These products were further transformed into phthalazine, pyrimido[4,5-c]-pyridazine, pyrido[3,4-c]pyridazine, and 1,6-naphthyridine derivatives, confirmed by analytical and spectral analysis (Rady & Barsy, 2006).
- Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized for evaluation against various biological activities, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activities
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Sarvaiya et al., 2019).
- New pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring showed moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (Farag et al., 2009).
Anticancer Properties
- A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for certain compounds. These findings suggest potential therapeutic applications for these compounds in cancer treatment (Gomha et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-4-13(5-2)18(22)19-17-15-10-23-11-16(15)20-21(17)14-8-6-7-12(3)9-14/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHYYXOGKCHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.